molecular formula C8H3BrN2O4 B1410627 2-Bromo-4-cyano-6-nitrobenzoic acid CAS No. 1805489-12-6

2-Bromo-4-cyano-6-nitrobenzoic acid

Cat. No.: B1410627
CAS No.: 1805489-12-6
M. Wt: 271.02 g/mol
InChI Key: LDAPHRPUTFPSIM-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-6-nitrobenzoic acid is an organic compound characterized by the presence of bromine, cyano, and nitro functional groups attached to a benzoic acid core. This compound is known for its yellow crystalline appearance and stability under normal conditions. It is insoluble in water but soluble in organic solvents such as ethanol and chloroform . The compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Preparation Methods

The synthesis of 2-Bromo-4-cyano-6-nitrobenzoic acid typically involves nitration reactions. One common method is the nitration of 4-bromobenzoic acid using nitric acid, resulting in the formation of the target compound . The reaction conditions often require careful control of temperature and the use of appropriate solvents to ensure the desired product yield. Industrial production methods may involve large-scale nitration processes with optimized reaction parameters to maximize efficiency and safety.

Chemical Reactions Analysis

2-Bromo-4-cyano-6-nitrobenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-4-cyano-6-nitrobenzoic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism by which 2-Bromo-4-cyano-6-nitrobenzoic acid exerts its effects involves interactions with molecular targets and pathways. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can participate in nucleophilic addition reactions, affecting various biochemical pathways. The bromine atom can be involved in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

2-Bromo-4-cyano-6-nitrobenzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-bromo-4-cyano-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-5-1-4(3-10)2-6(11(14)15)7(5)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAPHRPUTFPSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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